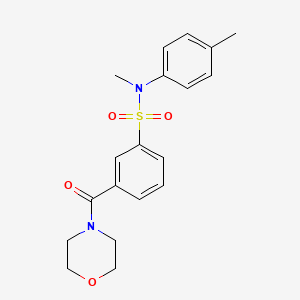
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that belongs to the pyrazine family. It is a potent antioxidant and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, and decrease the levels of reactive oxygen species and lipid peroxidation products. It also has been shown to modulate various signaling pathways, including the nuclear factor kappa B and the mitogen-activated protein kinase pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, neuroprotective, and cardioprotective effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It also has been shown to protect against neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inhibiting oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has several advantages for lab experiments, including its high stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, its hydrophobic nature and low bioavailability may limit its applications in vivo. Further studies are needed to improve its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research on 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide. First, further studies are needed to elucidate its mechanism of action and signaling pathways. Second, its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Third, its potential applications in agriculture and food industry need to be further investigated. Fourth, its pharmacokinetic and pharmacodynamic properties need to be improved to enhance its bioavailability and efficacy in vivo. Fifth, its safety and toxicity need to be further evaluated to ensure its safe use in humans and animals.
Méthodes De Synthèse
The synthesis method of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves the reaction of 2,3-diphenylquinoxaline with methyl vinyl ketone in the presence of hydrogen peroxide and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In the agricultural field, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, it has been shown to have preservative properties, making it a potential candidate for the development of new food additives.
Propriétés
IUPAC Name |
2,3,3-trimethyl-4-oxido-5,6-diphenyl-2H-pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-19(2,3)21(23)18(16-12-8-5-9-13-16)17(20(14)22)15-10-6-4-7-11-15/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVWIVLNUCYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=C([N+]1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[isopropyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate hydrochloride](/img/structure/B5036444.png)
![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
